molecular formula C7H7FO B1296599 3-Fluoro-2-methylphenol CAS No. 443-87-8

3-Fluoro-2-methylphenol

Cat. No. B1296599
M. Wt: 126.13 g/mol
InChI Key: OMGVVVBQKWNRQA-UHFFFAOYSA-N
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Patent
US07259266B2

Procedure details

The 5.0 g (23.78 mmol) of 2-(3-fluoro-2-methylphenoxy)tetrahydro-2H-pyran was dissolved in 120 mL of methanol followed by addition of 3.21 g (35.67 mmol) of oxalic acid. The mixture was heat to 60° C. for 2 hours. The volatiles were removed in vacuo while maintaining a bath temperature of <29° C. to afford an oil, which was purified by silica gel chromatography with EtOAc/hexane (1:9). Concentration of the desired fractions afforded 2.19 g (73%) of a pale yellow oil, which later solidified upon standing: 1H NMR(CDCl3/400 MHz) 2.16 (d, 3H, J=2.0 Hz), 5.17 (s, 1H), 6.57 (d, 1H, J=8.4 Hz), 6.64 (t, 1H, J=8.8 hz), 7.00 (dd, 1H, J=8.4, 14.8 Hz); HRMS (EI+) m/z calcd for (C7H7FO) 126.0481, found 126.0470.
Name
2-(3-fluoro-2-methylphenoxy)tetrahydro-2H-pyran
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:15])=[C:4]([CH:12]=[CH:13][CH:14]=1)[O:5]C1CCCCO1.C(O)(=O)C(O)=O>CO>[F:1][C:2]1[C:3]([CH3:15])=[C:4]([OH:5])[CH:12]=[CH:13][CH:14]=1

Inputs

Step One
Name
2-(3-fluoro-2-methylphenoxy)tetrahydro-2H-pyran
Quantity
5 g
Type
reactant
Smiles
FC=1C(=C(OC2OCCCC2)C=CC1)C
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.21 g
Type
reactant
Smiles
C(C(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a bath temperature of <29° C.
CUSTOM
Type
CUSTOM
Details
to afford an oil, which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography with EtOAc/hexane (1:9)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C=CC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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